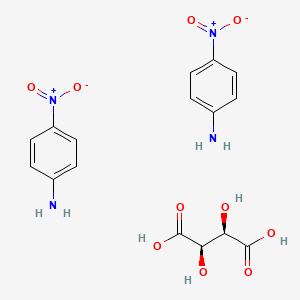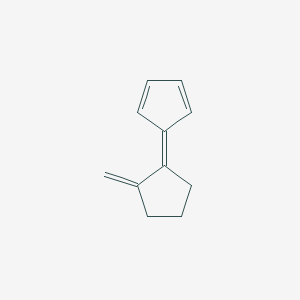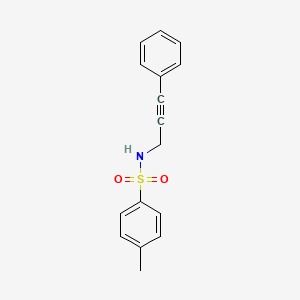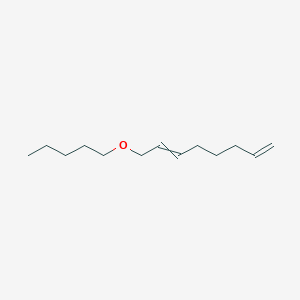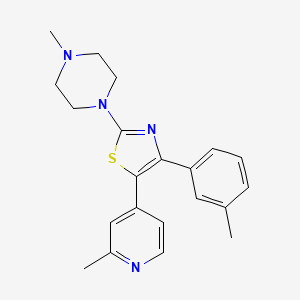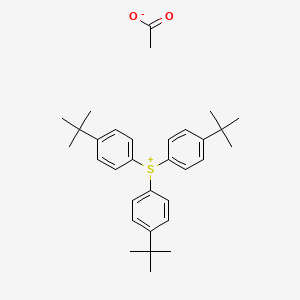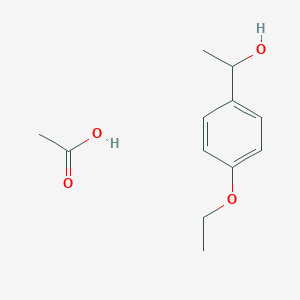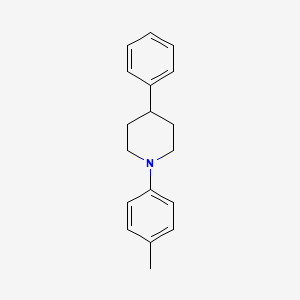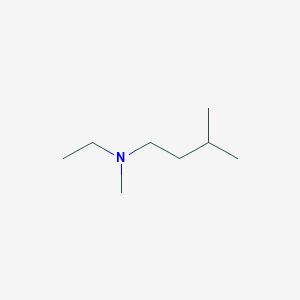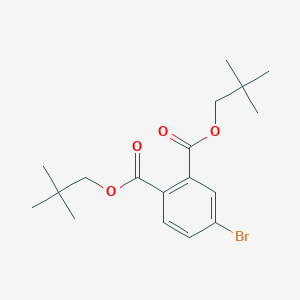![molecular formula C22H16O4S2 B14235047 5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) CAS No. 225220-32-6](/img/structure/B14235047.png)
5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene core linked to two dihydrothieno[3,4-b][1,4]dioxine moieties, which contribute to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) typically involves multi-step organic reactions. One common method includes the coupling of naphthalene derivatives with dihydrothieno[3,4-b][1,4]dioxine units under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including solution-based n-doping and polymerization processes. These methods are optimized for scalability and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications .
化学反应分析
Types of Reactions
5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various substituents can replace hydrogen atoms in the compound, facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene diimide derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学研究应用
5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells
作用机制
The mechanism by which 5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s high electron affinity and mobility make it an effective electron acceptor in organic electronic devices. It facilitates charge transport by reducing the electron hopping distance and minimizing structural rearrangement during electron transfer .
相似化合物的比较
Similar Compounds
Poly(3,4-ethylenedioxythiophene) (PEDOT): Known for its high conductivity and stability.
Poly(naphthalenediimide-bithiophene) (pNDI-2T): Exhibits high electron mobility and is used in field-effect transistors
Uniqueness
5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) stands out due to its unique combination of naphthalene and dihydrothieno[3,4-b][1,4]dioxine units, which confer distinct electronic properties. This makes it particularly suitable for applications in organic electronics and advanced material synthesis .
属性
CAS 编号 |
225220-32-6 |
|---|---|
分子式 |
C22H16O4S2 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
5-[6-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)naphthalen-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C22H16O4S2/c1-3-15(21-19-17(11-27-21)23-5-7-25-19)10-14-2-4-16(9-13(1)14)22-20-18(12-28-22)24-6-8-26-20/h1-4,9-12H,5-8H2 |
InChI 键 |
OQKRROFKBHQEDV-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(SC=C2O1)C3=CC4=C(C=C3)C=C(C=C4)C5=C6C(=CS5)OCCO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
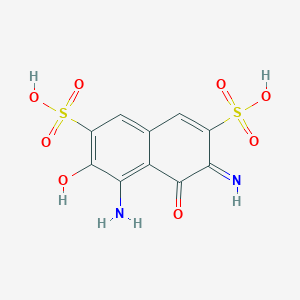
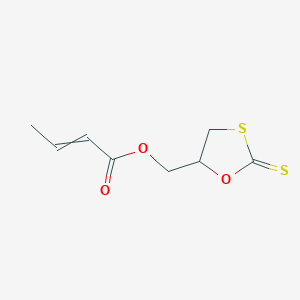
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
